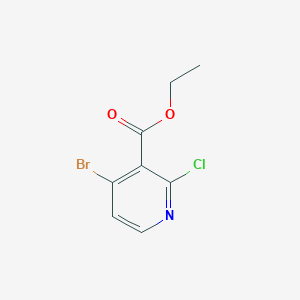

Ethyl 4-bromo-2-chloronicotinate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-bromo-2-chloropyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-2-13-8(12)6-5(9)3-4-11-7(6)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGTPAWRJBAXWLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CN=C1Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4 Bromo 2 Chloronicotinate

Direct Synthetic Routes to Ethyl 4-bromo-2-chloronicotinate

Direct synthetic routes are often favored for their atom economy and fewer reaction steps. These typically involve the esterification of a pre-halogenated nicotinic acid or the direct halogenation of a nicotinate (B505614) ester precursor.

One of the most straightforward methods for the synthesis of this compound is the Fischer esterification of 4-bromo-2-chloronicotinic acid. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol (B145695). researchgate.netgoogleapis.comgoogle.comnih.gov The general mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. researchgate.netgoogleapis.com Subsequently, the alcohol acts as a nucleophile, attacking the carbonyl carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. researchgate.netgoogleapis.com To drive the equilibrium towards the product side, it is common to use a large excess of the alcohol or to remove the water formed during the reaction, for instance, by using a Dean-Stark apparatus. googleapis.com

Commonly used acid catalysts for this transformation include sulfuric acid (H₂SO₄), tosic acid (TsOH), and hydrochloric acid (HCl). googleapis.comgoogle.com

A related approach involves the conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride, prior to reaction with the alcohol. For example, 5-bromo-2-chlorobenzoic acid can be reacted with reagents like thionyl chloride or oxalyl chloride to form the corresponding acyl chloride. nih.gov This intermediate is then reacted with ethanol to yield the ethyl ester. This method avoids the equilibrium limitations of the Fischer esterification.

Table 1: Representative Conditions for Esterification

| Starting Material | Reagents | Solvent | Catalyst | Temperature | Yield |

| Carboxylic Acid | Ethanol | Ethanol | H₂SO₄ (conc.) | Reflux | Good |

| Carboxylic Acid | Thionyl Chloride, then Ethanol | Benzene (B151609), then Ethanol | - | Reflux | High |

Note: Yields are qualitative and can vary based on specific reaction conditions and scale.

Another direct approach is the regioselective halogenation of a suitable nicotinate ester precursor, such as ethyl 2-chloronicotinate. The challenge in this method lies in achieving the desired regioselectivity, specifically introducing the bromine atom at the C-4 position of the pyridine (B92270) ring. The electronic properties of the pyridine ring, influenced by the existing chloro and ester substituents, dictate the position of electrophilic attack.

N-Bromosuccinimide (NBS) is a commonly employed reagent for the bromination of aromatic and heteroaromatic compounds. google.comwikipedia.orgnih.govgoogle.com The reaction can be influenced by various factors, including the choice of solvent and the use of a catalyst. For instance, the bromination of aralkyl ketones with NBS can be directed to either the α-position or the aromatic nucleus depending on the reaction conditions. google.com In some cases, the use of a Lewis acid or a protic acid can enhance the reactivity of NBS. organic-chemistry.org The portion-wise addition of NBS has been shown to improve yields in certain bromination reactions. google.com

Indirect Synthesis via Transformation of Related Pyridine Derivatives

Indirect synthetic routes offer alternative pathways to this compound, often starting from more readily available or differently functionalized pyridine precursors.

A powerful method for introducing a halogen substituent onto an aromatic ring is the Sandmeyer reaction. organic-chemistry.org This reaction allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. organic-chemistry.org In the context of synthesizing this compound, a potential precursor would be ethyl 4-amino-2-chloronicotinate. This amino compound can be diazotized using a source of nitrous acid (e.g., sodium nitrite (B80452) in acidic solution) to form the corresponding diazonium salt. Subsequent treatment with a copper(I) bromide (CuBr) catalyst facilitates the replacement of the diazonium group with a bromine atom. organic-chemistry.org

The Sandmeyer reaction is known for its broad applicability and tolerance of various functional groups, making it a versatile tool in synthetic chemistry. organic-chemistry.org

The synthesis of polysubstituted pyridines often requires careful control of regioselectivity. Various strategies have been developed to achieve this, including the use of directing groups and the sequential introduction of substituents. For example, the presence of a substituent can influence the position of subsequent electrophilic or nucleophilic aromatic substitution reactions.

In the case of pyridine derivatives, the nitrogen atom significantly influences the reactivity of the ring. Electrophilic substitution is generally more difficult than in benzene and typically occurs at the 3- and 5-positions. However, the presence of activating or deactivating groups can alter this preference.

Reaction Conditions and Parameter Optimization in Synthesis

The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of reaction parameters.

For esterification reactions , key parameters to consider include:

Catalyst Loading: The amount of acid catalyst can significantly impact the reaction rate.

Temperature: Higher temperatures generally favor faster reaction rates but can also lead to side reactions.

Reaction Time: Monitoring the reaction progress is crucial to determine the optimal time for completion.

Removal of Water: As an equilibrium process, the efficient removal of water will drive the reaction towards the ester product. googleapis.com

For halogenation reactions , particularly those involving NBS, the following factors are critical:

Solvent: The choice of solvent can influence the reactivity and selectivity of the brominating agent.

Temperature: Temperature control is essential to prevent side reactions and ensure the desired regioselectivity.

Addition of Reagents: The rate and method of addition of the brominating agent (e.g., portion-wise) can affect the yield and purity of the product. google.com

Catalyst: The use of a catalyst, such as a Lewis acid or a solid support, can enhance the rate and selectivity of the reaction. google.com

For Sandmeyer reactions , optimization involves:

Diazotization Conditions: Careful control of temperature (typically low, e.g., 0-5 °C) is crucial during the formation of the diazonium salt to prevent its decomposition.

Catalyst System: The nature and amount of the copper catalyst can influence the efficiency of the halogenation step.

Table 2: Key Parameters for Optimization in the Synthesis of this compound

| Synthetic Step | Parameter | Importance |

| Esterification | Catalyst Concentration | Affects reaction rate |

| Temperature | Influences rate and side reactions | |

| Water Removal | Drives equilibrium to completion googleapis.com | |

| Halogenation | Solvent | Affects reactivity and selectivity |

| Temperature | Controls regioselectivity | |

| Reagent Addition | Can improve yield and purity google.com | |

| Sandmeyer Reaction | Diazotization Temperature | Prevents diazonium salt decomposition |

| Copper Catalyst | Influences reaction efficiency |

By systematically varying these parameters, a synthetic chemist can develop a robust and efficient process for the preparation of this compound.

Role of Catalysts and Reagents in Achieving High Yields

The successful synthesis of this compound hinges on the judicious selection of catalysts and reagents to direct the reactions toward the desired product and maximize its yield. The formation of the core nicotinic acid structure, followed by halogenation and esterification, each requires specific reagents.

In related syntheses, such as the bromination of 2-chlorophenols, tertiary amine salts like triethylamine (B128534) hydrochloride have been employed as catalysts. google.com These catalysts can facilitate the electrophilic substitution by activating the substrate or the brominating agent. For the chlorination and subsequent esterification, reagents like thionyl chloride (SOCl₂) are commonly used to convert the carboxylic acid to an acid chloride, which then readily reacts with ethanol to form the ethyl ester. chemicalbook.com The use of a suitable base is also crucial to neutralize any acidic byproducts formed during the reaction, which can prevent side reactions and product degradation.

Table 1: Key Reagents and Their Functions in Analogous Syntheses

| Reagent/Catalyst | Function in Analogous Syntheses | Reference |

| Thionyl Chloride (SOCl₂) | Converts carboxylic acid to acyl chloride for esterification | chemicalbook.com |

| Triethylamine Hydrochloride | Catalyzes electrophilic bromination | google.com |

| Ethanol | Acts as the nucleophile for ester formation | chemicalbook.comchegg.com |

| Sodium Bicarbonate/Carbonate | Neutralizes acidic byproducts | chemicalbook.com |

| Copper(I) Bromide (CuBr) | Used in Sandmeyer-type reactions to introduce bromine | chemicalbook.com |

Anhydrous Conditions and Temperature Control

Maintaining anhydrous (water-free) conditions and precise temperature control are paramount throughout the synthesis of this compound. Moisture can lead to the hydrolysis of key intermediates, such as the acyl chloride, back to the carboxylic acid, thereby reducing the yield of the final ester. Similarly, many of the reagents used, such as thionyl chloride, are highly reactive towards water.

Temperature control is critical to manage the reaction rate and prevent the formation of unwanted byproducts. For instance, in the bromination of similar aromatic compounds, reactions are often initiated at low temperatures (e.g., 0-5 °C) to control the exothermic nature of the reaction and improve selectivity. google.comchemicalbook.com The temperature may then be gradually raised to ensure the reaction goes to completion. google.com In a continuous synthesis process for a related chloroacetate, the esterification step is also maintained at a low temperature (-10 to 30 °C). google.com

Table 2: Temperature Parameters in Related Synthetic Steps

| Synthetic Step (Analogous Reactions) | Temperature Range | Rationale | Reference |

| Bromination | 0°C to 20°C | To control exothermicity and improve selectivity. | google.com |

| Diazotization (for Sandmeyer reaction) | 0°C to 5°C | To maintain the stability of the diazonium salt. | chemicalbook.com |

| Esterification | -10°C to 30°C | To control the reaction rate and minimize side reactions. | google.com |

Isolation and Purification Strategies in Synthetic Protocols

Once the synthesis is complete, a multi-step process is required to isolate and purify the this compound from the reaction mixture. A typical workflow involves quenching the reaction, followed by extraction, washing, drying, and finally, a chromatographic or distillation step.

The reaction mixture is often poured into ice water to stop the reaction and precipitate the crude product. chemicalbook.com The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate. chemicalbook.com The organic layer is subsequently washed with a mild base, like a saturated sodium bicarbonate solution, to remove any unreacted acidic starting materials or byproducts. chemicalbook.com This is followed by washing with brine to remove residual water and inorganic salts. chemicalbook.com

The organic layer is then dried over an anhydrous salt, such as sodium sulfate, to remove any remaining traces of water. chemicalbook.com After drying, the solvent is removed under reduced pressure. The final purification of the crude product is typically achieved through column chromatography on silica (B1680970) gel or by distillation under reduced pressure to obtain the pure this compound. chemicalbook.comorgsyn.org

Green Chemistry Considerations in this compound Synthesis

While detailed green chemistry assessments for the specific synthesis of this compound are not extensively published, the principles of green chemistry can be applied to its production. The goal is to minimize the environmental impact by considering factors such as atom economy, the use of less hazardous reagents, energy efficiency, and waste reduction.

One area of consideration is the choice of solvents. Traditional syntheses often employ hazardous solvents. The development of synthetic routes that utilize greener solvents or even solvent-free conditions would be a significant improvement. Another aspect is the reduction of waste. This can be achieved by using catalytic reagents instead of stoichiometric ones and by developing processes with high selectivity to minimize the formation of byproducts.

Furthermore, exploring continuous flow chemistry, as mentioned in a patent for a related compound, could offer a greener alternative to traditional batch processing. google.com Continuous flow reactors can provide better control over reaction parameters, leading to higher yields, improved safety, and reduced energy consumption. google.com The development of biocatalytic methods, while not yet reported for this specific compound, represents a future direction for a more sustainable synthesis.

Reactivity Profiles and Chemical Transformations of Ethyl 4 Bromo 2 Chloronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridines. The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para (2, 4, and 6) to the nitrogen atom, facilitates the attack of nucleophiles. stackexchange.com In Ethyl 4-bromo-2-chloronicotinate, both the C-2 and C-4 positions are susceptible to nucleophilic attack.

In dihalogenated pyridines, the regioselectivity of nucleophilic substitution is influenced by a combination of electronic and steric factors, as well as the nature of the leaving group. Generally, the positions activated by the ring nitrogen (C-2 and C-4) are the most likely sites for attack. stackexchange.com The stability of the anionic intermediate, often referred to as a Meisenheimer complex, plays a crucial role in determining the reaction pathway. stackexchange.com

For 2,4-dihalopyridines, nucleophilic attack typically occurs preferentially at the 4-position. This preference is attributed to the greater resonance stabilization of the intermediate formed upon attack at the para position relative to the ortho position. However, this selectivity can be influenced by the nature of the substituents on the ring and the reaction conditions. researchgate.net In the case of this compound, the presence of the ethyl nicotinate (B505614) group at the 3-position can also exert an electronic and steric influence on the regioselectivity.

The nature of the halogen itself is also a critical factor. While fluoride (B91410) is the most activated leaving group in SNAr reactions due to its high electronegativity, followed by chloride, bromide, and iodide, the bond strength of the carbon-halogen bond also plays a role. In many cases involving different halogens, the bond dissociation energy becomes a significant determinant, with the weaker C-Br bond being more readily cleaved than the C-Cl bond in nucleophilic substitutions. Studies on related dihalopyrimidines have shown that C-4 substitution is generally favored. wuxiapptec.com However, exceptions exist where C-2 selectivity is observed, often influenced by other substituents on the ring. wuxiapptec.com For this compound, a careful analysis of reaction conditions and the specific nucleophile is necessary to predict the major product.

Nitrogen-based nucleophiles, such as primary and secondary amines, are commonly used in SNAr reactions with halogenated pyridines to introduce amino functionalities. The reaction of this compound with amines is expected to proceed via nucleophilic displacement of either the chlorine at C-2 or the bromine at C-4.

While specific studies on this compound are not widely reported, research on analogous 2,4-dichloropyrimidines has demonstrated that reactions with tertiary amines can lead to selective substitution at the C-2 position. nih.gov This selectivity is a notable exception to the general preference for C-4 attack. The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation to yield the product corresponding to the reaction of a secondary amine at the C-2 position. nih.gov

Table 1: Predicted Reactivity of this compound with Amines

| Nucleophile | Predicted Major Product | Reaction Type |

| Primary Amine (e.g., R-NH2) | Substitution at C-4 or C-2 | SNAr |

| Secondary Amine (e.g., R2NH) | Substitution at C-4 or C-2 | SNAr |

| Tertiary Amine | Potential for selective substitution at C-2 | SNAr with in-situ dealkylation |

This table is based on general principles of SNAr on dihalopyridines and related heterocycles. Actual outcomes may vary based on reaction conditions.

Oxygen-based nucleophiles, such as alkoxides and phenoxides, and sulfur-based nucleophiles, like thiolates, are also effective in SNAr reactions with halopyridines. Sulfur nucleophiles are generally more potent than their oxygen counterparts. nih.gov The reaction of 2-fluoro- and 2-chloropyridines with sodium ethoxide has shown that the fluoro-substituent is significantly more reactive. researchgate.net In the context of this compound, both halogens are potential leaving groups.

The general reactivity trend suggests that the displacement of bromide is often favored over chloride in nucleophilic substitutions where bond cleavage is the rate-determining step. Therefore, reaction with strong nucleophiles like thiolates might lead to preferential substitution at the 4-position.

Table 2: Predicted Reactivity of this compound with Oxygen- and Sulfur-based Nucleophiles

| Nucleophile | Predicted Major Product | Reaction Type |

| Alkoxide (e.g., RO⁻) | Substitution at C-4 or C-2 | SNAr |

| Thiolate (e.g., RS⁻) | Likely preferential substitution at C-4 | SNAr |

This table is based on general principles of SNAr on dihalopyridines. Actual outcomes may vary based on reaction conditions.

Metal-Catalyzed Cross-Coupling Reactions at Halogenated Positions

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The presence of two different halogens in this compound allows for selective and sequential cross-coupling reactions, making it a versatile substrate.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide. libretexts.orgwikipedia.org In the case of dihalogenated substrates, the selectivity of the coupling is often determined by the relative reactivity of the carbon-halogen bonds towards oxidative addition to the palladium(0) catalyst. The general order of reactivity is C-I > C-Br > C-OTf > C-Cl. wikipedia.org

For this compound, the C-Br bond at the 4-position is expected to be significantly more reactive than the C-Cl bond at the 2-position in Suzuki-Miyaura coupling. This allows for selective arylation or vinylation at the C-4 position while leaving the C-2 chloro substituent intact for subsequent transformations. Studies on other bromo-chloro substituted heterocycles confirm this selectivity. rsc.org

Table 3: Representative Suzuki-Miyaura Coupling of Halopyridines

| Substrate | Boronic Acid/Ester | Catalyst/Base | Product | Reference |

| 5-Bromo-2-chloropyridine (B1630664) | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | 5-Aryl-2-chloropyridine | rsc.org |

| 2-Bromo-3-iodopyridine | Arylboronic acid | PdCl2(dppf) / K2CO3 | 2-Bromo-3-arylpyridine | rsc.org |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(OAc)2 / PPh3 / K3PO4 | 2-Chloro-4-phenylpyrimidine | mdpi.com |

This table presents examples of Suzuki-Miyaura couplings on related halopyridines and pyrimidines to illustrate the expected regioselectivity.

The Negishi coupling involves the reaction of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.org Similar to the Suzuki coupling, the Negishi reaction's selectivity on dihalogenated substrates is primarily governed by the ease of oxidative addition of the C-X bond to the metal center. Consequently, the C-Br bond is more reactive than the C-Cl bond.

Applying this principle to this compound, it is anticipated that Negishi coupling with an organozinc reagent would selectively occur at the 4-position, displacing the bromide. This provides a complementary method to the Suzuki-Miyaura coupling for introducing new carbon-carbon bonds at this position. The Negishi coupling is known for its high functional group tolerance. orgsyn.org

Table 4: Representative Negishi Coupling of Halopyridines

| Substrate | Organozinc Reagent | Catalyst | Product | Reference |

| 2-Bromopyridine | Arylzinc chloride | Pd(PPh3)4 | 2-Arylpyridine | wikipedia.org |

| 2-Chloropyridine | 2-Pyridylzinc bromide | Pd2(dba)3 / X-Phos | 2,2'-Bipyridine | researchgate.netorganic-chemistry.org |

| Aryl Bromides | Secondary alkylzinc halides | Pd(OAc)2 / CPhos | Aryl-alkyl product | nih.gov |

This table presents examples of Negishi couplings on related halopyridines to illustrate the potential for selective C-C bond formation.

Reactions Involving the Ester Functionality

The ethyl ester group at the C3-position offers another site for chemical modification, independent of the reactions at the halogenated positions.

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-bromo-2-chloronicotinic acid. This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This saponification process provides access to nicotinic acid analogues that can be used in further derivatization, such as amide bond formation.

Transesterification allows for the conversion of the ethyl ester into other esters (e.g., methyl, benzyl, or tert-butyl esters). This reaction is generally catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol. This modification can be useful for altering the solubility or reactivity of the molecule or for introducing a protecting group that can be removed under different conditions than the ethyl ester.

The ester functionality can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions.

Reduction to Alcohol: Using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as THF will reduce the ester to the corresponding primary alcohol, (4-bromo-2-chloropyridin-3-yl)methanol. youtube.comyoutube.com This reaction typically proceeds to completion and provides a route to hydroxymethylpyridine derivatives.

Reduction to Aldehyde: A partial reduction of the ester to the aldehyde, 4-bromo-2-chloronicotinaldehyde, can be accomplished using a sterically hindered and less reactive hydride reagent. masterorganicchemistry.com Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation, which must be carried out at low temperatures (e.g., -78 °C) with a stoichiometric amount of the reagent to prevent over-reduction to the alcohol. masterorganicchemistry.com

Table 4: Conditions for Ester Reduction

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | 0 °C to room temp. | (4-bromo-2-chloropyridin-3-yl)methanol |

| Diisobutylaluminum hydride (DIBAL-H) | Dichloromethane (DCM) or Toluene | -78 °C | 4-bromo-2-chloronicotinaldehyde |

Other Significant Chemical Transformations

Beyond the more common cross-coupling reactions, the unique electronic and steric environment of this compound allows for other significant chemical transformations. These include reactions that exploit the differential reactivity of its functional groups and those that proceed through radical intermediates.

The presence of both a bromine and a chlorine atom on the pyridine ring of this compound presents an opportunity for chemoselective functionalization. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl. This general trend suggests that the C-Br bond at the 4-position would be more reactive than the C-Cl bond at the 2-position.

While specific studies on this compound are limited, research on analogous 2,4-dihalopyridines provides valuable insights. For instance, in Suzuki-Miyaura cross-coupling reactions of 2,4-dibromopyridine, arylation typically occurs selectively at the C2 position when using mononuclear palladium catalysts. However, the use of multinuclear palladium species, such as Pd3-type clusters and nanoparticles, can reverse this selectivity, favoring functionalization at the C4 position. This switch in regioselectivity is influenced by the catalyst/ligand ratio and the presence of stabilizing salts.

Similarly, in the context of amination reactions on polyhalogenated pyridines, selective substitution can be achieved. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex results in the predominant formation of the 5-amino-2-chloropyridine (B41692) product with high chemoselectivity lumenlearning.com. This suggests that under specific catalytic conditions, selective amination at the 4-position of this compound, targeting the more reactive C-Br bond, could be feasible.

The following table summarizes the general principles of chemoselective cross-coupling reactions on dihalopyridines, which can be extrapolated to predict the behavior of this compound.

| Reaction Type | Halogen Reactivity | Typical Site of Reaction (in 2,4-dihalopyridines) | Factors Influencing Selectivity |

| Suzuki-Miyaura Coupling | C-Br > C-Cl | C2 (with mononuclear Pd catalysts) | Catalyst type (mononuclear vs. multinuclear), ligands, additives |

| Sonogashira Coupling | C-I > C-Br > C-Cl | Preferential reaction at the more reactive halogen | Catalyst and ligands |

| Buchwald-Hartwig Amination | C-Br > C-Cl | Preferential reaction at the more reactive halogen | Ligand choice, base |

This table is based on general reactivity trends for dihalopyridines and serves as a predictive guide for this compound in the absence of specific experimental data.

The involvement of this compound in radical reactions offers another avenue for its functionalization. Radical reactions often proceed via a three-stage mechanism: initiation, propagation, and termination lumenlearning.com. The initiation step typically involves the formation of a radical species, often facilitated by heat, UV radiation, or a radical initiator like AIBN (azobisisobutyronitrile) lumenlearning.comlibretexts.org.

In the context of halogenated pyridines, a common radical reaction is dehalogenation using reagents like tributyltin hydride (Bu3SnH) libretexts.org. This process involves the abstraction of a halogen atom by the tributyltin radical to generate a pyridyl radical. This intermediate can then abstract a hydrogen atom from another molecule of Bu3SnH to yield the dehalogenated pyridine and regenerate the tributyltin radical, thus propagating the chain reaction libretexts.org.

The relative bond dissociation energies of the C-Br and C-Cl bonds are a key factor in determining the outcome of such radical reactions. Generally, the C-Br bond is weaker than the C-Cl bond, making it more susceptible to homolytic cleavage. Therefore, in a radical reaction involving this compound, it is expected that the bromine atom at the 4-position would be selectively abstracted to form the corresponding 2-chloro-3-ethoxycarbonylpyridin-4-yl radical.

Mechanistic studies on the cross-electrophile coupling of 2-chloropyridines with alkyl bromides suggest the involvement of radical intermediates, as the reaction time is significantly decreased by the addition of a radical initiator like AIBN nih.gov. This implies that radical pathways can be synthetically useful for forming new carbon-carbon bonds on the pyridine ring.

The general mechanism for a radical dehalogenation reaction is outlined below:

Mechanistic Investigations and Theoretical Studies on Ethyl 4 Bromo 2 Chloronicotinate Reactivity

Elucidation of Reaction Mechanisms in Cross-Coupling Processes

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Ethyl 4-bromo-2-chloronicotinate, with its two distinct halogen substituents, offers a platform for selective functionalization. Mechanistic studies are essential to unravel the intricacies of these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are fundamental in modern organic synthesis. lumenlearning.com The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination. lumenlearning.comscribd.comyoutube.com

In the context of this compound, the initial step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Due to the differential reactivity of the C-Br and C-Cl bonds, the oxidative addition is expected to occur preferentially at the more reactive C-Br bond. This forms a square planar palladium(II) intermediate.

The subsequent step, transmetalation , involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound in the Suzuki reaction or an organotin compound in the Stille reaction) to the palladium center, displacing the halide. lumenlearning.comresearchgate.net

Finally, reductive elimination from the palladium(II) intermediate yields the cross-coupled product and regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. lumenlearning.comyoutube.com

Table 1: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | The palladium(0) catalyst inserts into the carbon-halogen bond of the substrate, forming a palladium(II) intermediate. lumenlearning.com |

| Transmetalation | An organic group is transferred from a main-group organometallic reagent to the palladium(II) center. lumenlearning.comresearchgate.net |

| Reductive Elimination | The two organic groups on the palladium(II) center couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst. lumenlearning.comyoutube.com |

The isolation and characterization of catalytic intermediates are challenging but crucial for validating the proposed mechanism. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography can provide valuable insights into the structure and bonding of these transient species. uzh.ch

The choice of ligands and additives plays a pivotal role in the efficiency and selectivity of palladium-catalyzed cross-coupling reactions. nih.gov Ligands, typically phosphines or N-heterocyclic carbenes (NHCs), coordinate to the palladium center and influence its electronic and steric properties. nih.gov

For instance, sterically bulky and electron-rich ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic activity. nih.gov The development of specialized ligands has been a major advancement in cross-coupling methodology, allowing for the coupling of even challenging substrates. nih.gov

Additives, such as bases in the Suzuki reaction or silver salts in certain couplings, are also critical. lumenlearning.comuzh.ch Bases are required to activate the organoboron species for transmetalation. lumenlearning.com In some cases, silver salts can act as halide scavengers or facilitate the transmetalation step, particularly with less reactive substrates. uzh.ch The judicious selection of ligands and additives is often determined empirically to optimize a specific cross-coupling reaction. nih.gov

The reactivity of halopyridines in nucleophilic aromatic substitution (SNAr) reactions is influenced by the nature of the halogen, the position of the substituent, and the nucleophile. nih.govsci-hub.se In general, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I when the rate-determining step is the nucleophilic addition. nih.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and facilitates nucleophilic attack. sci-hub.se

Thermodynamic considerations also play a role in determining the feasibility and position of equilibrium in a reaction. The relative stability of reactants, intermediates, and products can be assessed through experimental measurements or computational calculations.

Computational Chemistry Approaches to Understand Reactivity

Computational chemistry has emerged as a powerful tool for investigating reaction mechanisms and predicting the reactivity of organic molecules. mdpi.com Techniques such as Density Functional Theory (DFT) and molecular modeling provide detailed insights into the electronic structure and energetics of molecules and transition states.

Density Functional Theory (DFT) is a quantum mechanical method used to calculate the electronic structure of atoms, molecules, and solids. mdpi.com It has been widely applied to study the mechanisms of organic reactions, including cross-coupling reactions. mdpi.commdpi.com

By calculating the energies of reactants, intermediates, and transition states along a proposed reaction pathway, DFT can be used to determine the activation energies and reaction enthalpies. rsc.org This information helps to identify the most favorable reaction pathway and the rate-determining step. For example, DFT calculations can be used to compare the activation barriers for the oxidative addition of palladium to the C-Br versus the C-Cl bond in this compound, providing a theoretical basis for the observed selectivity.

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures and their properties. By examining the electronic structure of this compound, it is possible to predict its reactivity towards different reagents.

Parameters such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) can provide valuable insights. mdpi.com For instance, regions of low electron density on the pyridine (B92270) ring would indicate electrophilic sites susceptible to nucleophilic attack. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally suggests higher reactivity. mdpi.com

Table 2: Key Computational Parameters for Reactivity Prediction

| Parameter | Description | Relevance to Reactivity |

| Electron Density Distribution | Describes how electrons are distributed within a molecule. | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) centers. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | The HOMO-LUMO gap is a measure of chemical reactivity and stability. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential on the surface of a molecule. | Visualizes regions of positive and negative potential, indicating sites for electrophilic and nucleophilic attack. mdpi.com |

Through the combined application of experimental mechanistic studies and theoretical computations, a comprehensive understanding of the reactivity of this compound can be achieved. This knowledge is invaluable for the rational design of new synthetic methodologies and the efficient synthesis of complex molecules.

Prediction of Regioselectivity and Stereoselectivity (if applicable)

The regioselectivity of reactions involving this compound is a critical aspect of its synthetic utility, dictating the position at which chemical transformations occur. The pyridine ring, substituted with two different halogen atoms at the C2 and C4 positions and an electron-withdrawing ethyl carboxylate group at the C3 position, presents multiple reactive sites. Theoretical and mechanistic studies on analogous dihalopyridine systems provide a strong basis for predicting the regiochemical outcomes of reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

The inherent reactivity of the carbon-halogen bonds is a primary determinant of regioselectivity. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. nih.gov This trend suggests that the C4-Br bond in this compound would be more susceptible to oxidative addition to a palladium(0) complex than the C2-Cl bond. However, the electronic environment of the pyridine ring, influenced by the nitrogen atom and the nicotinate (B505614) substituent, also plays a crucial role. The C2 and C4 positions of the pyridine ring are electronically activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen.

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the factors that govern regioselectivity in dihalopyridines. These studies often analyze parameters such as bond dissociation energies, atomic charges, and the energies of reaction intermediates and transition states. For instance, theoretical analyses of halo-heterocycles have shown that trends in bond dissociation energies can be correlated with the regioselectivity observed in palladium-catalyzed cross-coupling reactions.

In the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the choice of catalyst system, including the palladium precursor and the ligand, can significantly influence and even reverse the intrinsic regioselectivity. For 2,4-dihalopyridines, different ligands can steer the reaction to selectively occur at either the C2 or C4 position. For example, in the case of 2,4-dichloropyridines, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to favor cross-coupling at the C4 position. nih.gov Conversely, ligand-free conditions have also been reported to enhance C4 selectivity in certain Suzuki couplings of 2,4-dichloropyridines. nih.gov

For substrates like 2,4-dibromopyridine, studies have shown that Suzuki coupling can preferentially occur at the C4 position under specific conditions, although reactions at the C2 position are also common. researchgate.net The interplay between the inherent reactivity of the C-Br bond and the electronic activation at the C2 position makes the prediction of regioselectivity complex and highly dependent on the reaction conditions.

The following table summarizes the predicted regioselectivity for key reactions of this compound based on findings from analogous dihalopyridine systems.

| Reaction Type | Reagents and Conditions | Predicted Major Regioisomer | Predicted Selectivity (C4:C2) | Basis for Prediction |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd(PPh₃)₄, base | 4-Aryl-2-chloronicotinate | High | Higher reactivity of C-Br bond over C-Cl bond in oxidative addition. nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst with bulky NHC ligand (e.g., IPr) | 4-Aryl-2-chloronicotinate | >10:1 | Steric hindrance of the ligand favoring reaction at the less hindered C4 position. nih.gov |

| Negishi Coupling | Organozinc reagent, Pd/IPr catalyst | 4-Alkyl/Aryl-2-chloronicotinate | Good | Effective for installing alkyl and heteroaryl groups at the C4 position. nih.gov |

| Kumada Coupling | Grignard reagent, Pd/IPr catalyst | 4-Alkyl/Aryl-2-chloronicotinate | Good | Enables installation of groups challenging to introduce via Suzuki coupling. nih.gov |

| Nucleophilic Aromatic Substitution | Strong nucleophile (e.g., alkoxide, amine) | 2-Substituted-4-bromonicotinate | Moderate to High | The C2 position is highly activated by the adjacent nitrogen atom. ias.ac.in |

Stereoselectivity is generally not a primary consideration for reactions directly involving the aromatic ring of this compound, as the ring itself is planar. However, if a reaction introduces a new chiral center at a substituent, then stereoselectivity would become a relevant factor to consider in the specific context of that reaction.

Applications of Ethyl 4 Bromo 2 Chloronicotinate As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Novel Heterocyclic Systems

The construction of novel heterocyclic frameworks is a cornerstone of modern drug discovery and materials science. Ethyl 4-bromo-2-chloronicotinate serves as an excellent starting material for accessing a variety of these important molecular scaffolds.

Substituted pyridines and bipyridines are privileged structures in medicinal chemistry and are crucial ligands in coordination chemistry. The halogen atoms on this compound are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon bonds.

For instance, the bromine atom at the 4-position can be selectively coupled with a variety of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents. Subsequently, the chlorine atom at the 2-position can be targeted under different reaction conditions to build more complex structures, including bipyridines. The synthesis of bipyridine derivatives often utilizes metal-catalyzed cross-coupling reactions, and while numerous methods exist, the specific application to this compound would follow established protocols for similar halopyridines. mdpi.com The choice of catalyst and reaction conditions is crucial to control the regioselectivity of the coupling reactions.

Table 1: Potential Suzuki-Miyaura Coupling Reactions with this compound

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

| This compound | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Ethyl 2-chloro-4-phenylnicotinate |

| This compound | Pyridine-3-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | Ethyl 2-chloro-4,3'-bipyridine-5-carboxylate |

| This compound | Methylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Ethyl 2-chloro-4-methylnicotinate |

This table represents potential reactions based on general knowledge of Suzuki-Miyaura couplings with halopyridines. Specific experimental validation for this compound is not widely documented in the searched literature.

The di-halogenated nature of this compound also makes it a promising precursor for the synthesis of fused polycyclic heterocycles. Intramolecular cyclization reactions, often catalyzed by transition metals like palladium, can be employed to construct new rings onto the pyridine (B92270) scaffold. rsc.org

For example, after initial functionalization at one of the halogen positions, a second functional group can be introduced that is capable of reacting with the remaining halogen in an intramolecular fashion. This could involve, for instance, a Heck reaction or a Buchwald-Hartwig amination to form a new heterocyclic ring fused to the pyridine core. While specific examples starting from this compound are not prevalent in the literature, the principles of these reactions are well-established for similar substrates.

Diversity-oriented synthesis is a powerful strategy for generating collections of structurally diverse small molecules for high-throughput screening and drug discovery. The multiple reactive sites of this compound make it an ideal scaffold for the construction of such compound libraries. nih.gov

By systematically varying the reagents used to react with the bromo, chloro, and ester functionalities, a large number of distinct compounds can be synthesized from a single starting material. For example, a library could be generated by reacting the bromo position with a set of different boronic acids, followed by reaction of the chloro position with a variety of amines, and finally, amidation of the ester group with a range of primary and secondary amines. This approach allows for the rapid exploration of chemical space around the pyridine core.

Role in the Development of Advanced Chemical Probes and Ligands

The ability to introduce a wide range of functional groups onto the this compound scaffold also makes it a valuable tool for the development of specialized chemical probes and ligands for various scientific applications.

Bipyridine and terpyridine-based ligands are of fundamental importance in coordination chemistry and have applications in catalysis, materials science, and analytical chemistry. This compound can be elaborated into complex multidentate ligands. nih.gov

Through sequential cross-coupling reactions, other heterocyclic units, such as another pyridine or a pyrimidine, can be attached to the initial scaffold. The ester functionality can also be modified, for example, by reduction to an alcohol or conversion to an amide, to introduce additional coordination sites. The resulting ligands can then be used to form complexes with a variety of metal ions, allowing for the study of their coordination behavior and the development of new catalysts or functional materials. researchgate.netrepec.org

Table 2: Potential Ligand Synthesis from this compound

| Reaction Sequence | Intermediate/Final Product | Potential Application |

| 1. Suzuki coupling with pyridine-2-boronic acid pinacol (B44631) ester at C4-Br. 2. Suzuki coupling with pyridine-2-boronic acid pinacol ester at C2-Cl. | 2,2':4',2''-Terpyridine derivative | Formation of luminescent metal complexes |

| 1. Sonogashira coupling with an alkyne at C4-Br. 2. Click chemistry with an azide-functionalized chelating agent. | Triazole-containing bipyridine ligand | Sensor for specific metal ions |

| 1. Buchwald-Hartwig amination with a protected diamine at C2-Cl. 2. Deprotection and further functionalization. | Bipyridine with a pendant coordinating arm | Catalyst for organic transformations |

This table outlines synthetic strategies for ligand development based on established chemical reactions. Specific examples with this compound require further experimental investigation.

Chemical probes are essential tools for studying biological systems. This compound can serve as a core scaffold for the synthesis of such probes. For example, a fluorescent dye could be attached to the pyridine ring through one of the halogen positions, while the other positions could be modified to include a reactive group for covalent labeling of proteins or a recognition motif for a specific biological target. nih.gov

The ester group provides a convenient point for the attachment of linkers or other functionalities. The development of such molecular tools, while not reporting on their biological effects, is a critical first step in chemical biology research, enabling the future investigation of biological processes.

No Publicly Available Research on this compound in Specified Advanced Synthesis Applications

Despite a comprehensive search of scientific literature and chemical databases, there is no publicly available research detailing the specific use of this compound as a versatile synthetic intermediate in the development of new catalytic reactions or its integration into automated synthesis and flow chemistry methodologies.

This compound is a dihalogenated pyridine derivative, a class of compounds that are recognized as important building blocks in organic synthesis, particularly for the preparation of agrochemicals and pharmaceuticals. The distinct reactivity of the bromo and chloro substituents, coupled with the directing effects of the ester and the pyridine nitrogen, theoretically makes it an interesting substrate for a variety of cross-coupling and functionalization reactions.

However, specific studies focusing on its application as a substrate to explore novel catalytic reactions, such as new types of palladium-catalyzed cross-couplings, C-H activation, or photoredox catalysis, have not been reported in the accessible scientific literature. Similarly, there are no documented instances of its incorporation into high-throughput automated synthesis platforms or its use in continuous flow chemistry systems for methodological development.

While the broader classes of halogenated pyridines and nicotinic acid derivatives are extensively studied in these advanced synthetic contexts, research highlighting this compound specifically for these purposes remains absent from the public domain. Therefore, detailed research findings, data tables, and specific examples for the requested applications of this particular compound cannot be provided.

Future Research Directions and Emerging Paradigms

Development of More Sustainable and Atom-Economical Synthetic Approaches

The chemical industry is increasingly focusing on "green chemistry" to minimize environmental impact. semanticscholar.orgnih.gov This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. semanticscholar.org For the synthesis of Ethyl 4-bromo-2-chloronicotinate and other functionalized pyridines, this translates to a shift away from traditional methods that often involve harsh conditions and produce significant waste.

Future research is expected to concentrate on the development of catalytic processes that offer high atom economy, meaning a greater proportion of the atoms from the reactants are incorporated into the final product. researchgate.netprimescholars.com This minimizes waste and improves efficiency. Key areas of exploration include:

Catalytic Hydrogenation: The use of catalytic hydrogenation for the reduction of esters to alcohols is an environmentally friendly method that is gaining traction. youtube.comgoogle.com Developing selective catalytic systems for transformations involving nicotinic acid derivatives could offer a more sustainable alternative to traditional reducing agents.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields. researchgate.netyoungin.comrsc.orgeurekaselect.com Its application in the synthesis of halopyridines, including derivatives of nicotinic acid, can lead to more energy-efficient processes. researchgate.net

Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the ability to readily scale up reactions. youtube.comrsc.org Implementing flow processes for the synthesis of this compound could lead to more efficient and safer manufacturing. youtube.com

One-Pot Reactions: Designing multi-component, one-pot reactions is a key strategy in green chemistry to reduce the number of synthetic steps, minimize solvent use, and decrease waste generation. acs.orgacs.org Research into one-pot syntheses for complex pyridine (B92270) derivatives is an active area. acs.org

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Catalytic Hydrogenation | Reduced use of stoichiometric reagents, milder reaction conditions. youtube.comgoogle.com |

| Microwave-Assisted Synthesis | Faster reaction times, increased energy efficiency, potentially higher yields. researchgate.netyoungin.comrsc.orgeurekaselect.com |

| Flow Chemistry | Enhanced safety, improved scalability, and better process control. youtube.comrsc.org |

| One-Pot Reactions | Fewer purification steps, reduced solvent consumption, and less waste. acs.orgacs.org |

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties conferred by the two different halogen substituents (bromine and chlorine) and the electron-withdrawing ester group make this compound a fascinating substrate for exploring novel chemical reactivity. The differential reactivity of the C-Br and C-Cl bonds opens up possibilities for selective functionalization.

Future research in this area will likely focus on:

Selective Cross-Coupling Reactions: Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. nih.govnih.gov Developing catalytic systems that can selectively activate either the C-Br or C-Cl bond in dihaloheterocycles is a significant challenge and a key area of interest. dntb.gov.ua This would allow for the sequential and controlled introduction of different functional groups.

Dearomatization-Rearomatization Cascades: The functionalization of pyridines can be achieved through dearomatization followed by a rearomatization step. researchgate.net This strategy allows for the introduction of substituents at positions that are not easily accessible through traditional methods.

Photocatalysis and Electrochemistry: The use of light and electricity to drive chemical reactions offers new avenues for activating otherwise unreactive bonds under mild conditions. rsc.org Exploring the photochemical and electrochemical reactivity of this compound could lead to the discovery of unprecedented transformations.

Advanced Computational Design of Reactivity and Synthetic Routes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. scirp.orgresearchgate.netnih.gov By modeling the electronic structure and energetic pathways of reactions, chemists can gain valuable insights that guide experimental design.

For this compound, advanced computational studies could:

Predict Regioselectivity: DFT calculations can be used to predict the most likely sites of reaction for electrophilic or nucleophilic attack, aiding in the design of selective functionalization strategies. nih.govnih.govdergipark.org.tr

Elucidate Reaction Mechanisms: Computational modeling can help to unravel complex reaction mechanisms, providing a deeper understanding of how catalysts and reagents interact with the substrate. nih.govdergipark.org.tr

Design Novel Catalysts: By understanding the electronic requirements for a particular transformation, computational methods can be used to design new and more efficient catalysts tailored for reactions involving dihalonicotinates.

| Computational Approach | Application to this compound |

| Density Functional Theory (DFT) | Predicting reaction sites, elucidating mechanisms, and understanding substituent effects. scirp.orgresearchgate.netnih.gov |

| Quantum Chemical Calculations | Modeling carbon-halogen bond activation and catalyst-substrate interactions. nih.gov |

Integration with Machine Learning for Reaction Prediction and Optimization

The intersection of artificial intelligence (AI) and chemistry is a rapidly growing field with the potential to dramatically accelerate the discovery and development of new molecules and reactions. researchgate.netresearchgate.netnih.govchemical.aibeilstein-journals.orgopenreview.net Machine learning (ML) algorithms can be trained on large datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel synthetic routes. beilstein-journals.orgacs.orgrsc.orgresearchgate.netwur.nl

In the context of this compound, the integration of machine learning could lead to:

Predictive Models for Regioselectivity: ML models can be trained to predict the regioselectivity of reactions on substituted pyridines, providing a powerful tool for synthetic planning. rsc.orgwur.nl

Optimization of Reaction Conditions: AI-driven platforms can systematically explore a wide range of reaction parameters (e.g., catalyst, solvent, temperature) to identify the optimal conditions for a given transformation, saving significant time and resources. chemical.aibeilstein-journals.org

Automated Synthesis: The combination of AI for route design and robotics for reaction execution is paving the way for fully automated synthesis platforms. researchgate.netnih.govresearchgate.net These systems could be used to rapidly synthesize libraries of compounds derived from this compound for screening in drug discovery and materials science.

The future of research on this compound is bright, with the convergence of sustainable chemistry, advanced computational tools, and artificial intelligence poised to unlock its full potential as a valuable synthetic intermediate. These emerging paradigms will not only lead to more efficient and environmentally benign ways of producing and using this compound but will also open doors to new and exciting areas of chemical discovery.

Q & A

Q. What synthetic routes are recommended for Ethyl 4-bromo-2-chloronicotinate, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation of a nicotinate ester. Bromination at the 4-position (e.g., using N-bromosuccinimide) followed by chlorination at the 2-position (via electrophilic substitution) is common. Key parameters include temperature control (to prevent over-halogenation), solvent selection (e.g., DMF for polar aprotic conditions), and catalyst choice (e.g., FeCl₃ for chlorination). Purification via column chromatography (hexane/EtOAc gradients) ensures high purity .

Q. How can solubility challenges with this compound be addressed in experimental workflows?

Pre-warm solvents (e.g., DMSO, ethanol) to 37°C and sonicate the mixture to enhance dissolution. For aqueous systems, use co-solvents like ethanol (≤10% v/v). Stock solutions (10 mM in DMSO) stored at -80°C retain stability for ≤6 months. Centrifugation (10,000 rpm, 5 min) clarifies precipitated solutions .

Q. What spectroscopic techniques are critical for characterizing this compound?

Q. What purification methods optimize isolation of this compound post-synthesis?

Column chromatography (silica gel, hexane/EtOAc 7:3) separates byproducts. Recrystallization from ethanol/water (1:1) improves purity. Monitor fractions via TLC (Rf ~0.4 in 7:3 hexane/EtOAc) and confirm purity via HPLC (>98%) .

Q. How should researchers store this compound to ensure stability?

Store solid compound desiccated at -20°C in amber vials. Solutions in DMSO should be aliquoted and stored at -80°C (stable ≤6 months). Avoid freeze-thaw cycles; verify integrity via NMR before reuse .

Advanced Research Questions

Q. How can contradictions in NMR and MS data during structural analysis be resolved?

Use 2D NMR (HSQC, HMBC) to assign proton-carbon correlations and confirm halogen positions. High-resolution MS distinguishes isotopic patterns (e.g., ⁷⁹Br/⁸¹Br vs. ³⁵Cl/³⁷Cl). X-ray crystallography (SHELXL refinement) provides definitive structural validation .

Q. What strategies mitigate competing reactivity of bromo and chloro substituents in cross-coupling reactions?

Selective activation of the bromo group is achieved via Pd(PPh₃)₄ in Suzuki-Miyaura couplings. Kinetic control (low temperature, short reaction times) favors bromo substitution. Steric hindrance from the 2-chloro group directs reactivity to the 4-position. Monitor intermediates via LC-MS .

Q. How do steric and electronic effects influence regioselectivity in heterocyclic functionalization?

Electron-withdrawing halogens activate the pyridine ring for electrophilic substitution but deactivate nucleophilic pathways. DFT calculations (NBO analysis) quantify charge distribution, showing higher electrophilicity at the 4-bromo site. Steric maps (MOLCAD) predict accessibility for bulky reagents .

Q. What experimental designs assess the stability of this compound under varying conditions?

Conduct accelerated degradation studies:

Q. How can computational chemistry predict reaction pathways for nucleophilic substitution?

DFT (B3LYP/6-31G*) models transition states and activation energies for SNAr reactions. Fukui indices identify electrophilic centers (C-4 bromo site). Compare computed IR spectra (C=O stretches) with experimental data to validate mechanistic hypotheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.